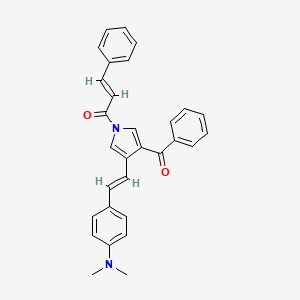
Cox-2/lox-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2/lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/lox-IN-1 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole/Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Aryl Amide Formation: The indole or indazole core is then coupled with benzoic acid derivatives using coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods .
Análisis De Reacciones Químicas
Types of Reactions
Cox-2/lox-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Cox-2/lox-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and LOX pathways.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs with dual inhibitory action.
Mecanismo De Acción
Cox-2/lox-IN-1 exerts its effects by binding to the active sites of both COX-2 and LOX enzymes, thereby inhibiting their catalytic activities. This dual inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the cyclooxygenase and lipoxygenase pathways, which are crucial for the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties but lacks LOX inhibition.
Zileuton: A selective 5-LOX inhibitor used for asthma treatment but does not inhibit COX-2.
Indomethacin: A non-selective COX inhibitor with significant gastrointestinal side effects.
Uniqueness
Cox-2/lox-IN-1 is unique due to its dual inhibitory action on both COX-2 and LOX enzymes, providing a broader anti-inflammatory effect with potentially fewer side effects compared to selective inhibitors .
Propiedades
Fórmula molecular |
C30H26N2O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(E)-1-[3-benzoyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+ |
Clave InChI |
DJOUJMHEDWBZJY-FLSFTJJESA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
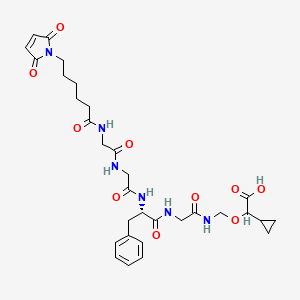
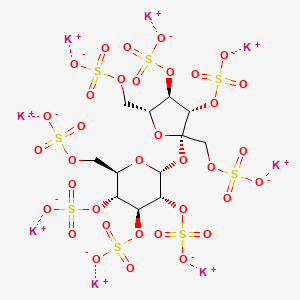
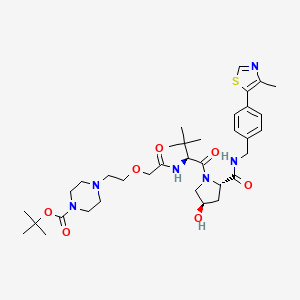
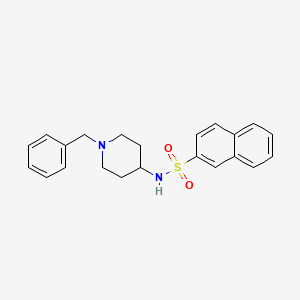
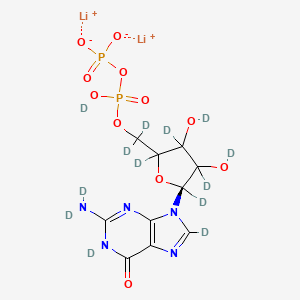
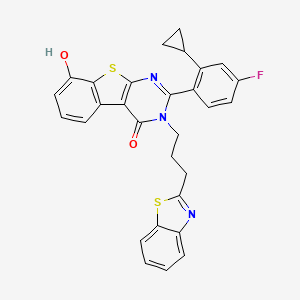
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
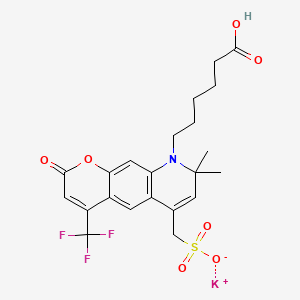
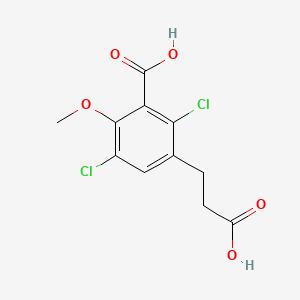
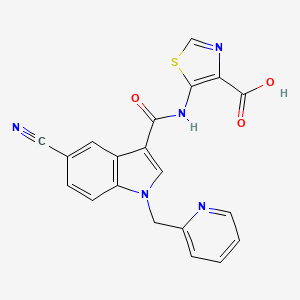
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
